molecular formula C8H5F9 B3041154 5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene CAS No. 261761-12-0

5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene

Cat. No.: B3041154
CAS No.: 261761-12-0
M. Wt: 272.11 g/mol
InChI Key: NRFBLIGDSNBZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene is a fluorinated organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to the compound’s unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene typically involves the introduction of trifluoromethyl groups into a hexa-1,3-diene backbone. This can be achieved through various methods, including:

    Trifluoromethylation Reactions: Utilizing reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

    Catalytic Processes: Employing catalysts like copper or palladium to facilitate the addition of trifluoromethyl groups under controlled conditions.

Industrial Production Methods: Industrial-scale production often leverages continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the synthesis while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium methoxide (NaOMe) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOMe in methanol or Br2 in carbon tetrachloride (CCl4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones or carboxylic acids, while reduction can produce trifluoromethylated alcohols.

Scientific Research Applications

5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene finds applications in various scientific domains:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its role in developing pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively. Specific pathways and targets may vary depending on the application and context of use.

Comparison with Similar Compounds

  • 5,5-Bis(trifluoromethyl)-2,2-bipyridine
  • 4,4-Bis(trifluoromethyl)-2,2-bipyridine
  • 3,5-Bis(trifluoromethyl)benzonitrile

Uniqueness: Compared to similar compounds, 5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene stands out due to its unique diene structure, which imparts distinct reactivity and stability. The presence of multiple trifluoromethyl groups further enhances its chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6,6,6-trifluoro-5,5-bis(trifluoromethyl)hexa-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F9/c1-2-3-4-5(6(9,10)11,7(12,13)14)8(15,16)17/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFBLIGDSNBZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene
Reactant of Route 2
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene
Reactant of Route 3
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene
Reactant of Route 4
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene
Reactant of Route 6
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.